Tyrosyl-arginyl-phenylalanyl-glycinamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-arginyl-phenylalanyl-glycinamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques . The process begins with the attachment of the first amino acid, glycinamide, to a solid resin support. Subsequent amino acids, phenylalanyl, arginyl, and tyrosyl, are sequentially added using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of protective groups and optimized reaction conditions helps to improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tyrosyl-arginyl-phenylalanyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosyl residue can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: The phenylalanyl residue can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Electrophilic reagents such as nitronium tetrafluoroborate (NO2BF4) can be used for aromatic substitution.
Major Products Formed
Oxidation: Formation of dityrosine cross-links.
Reduction: Cleavage of disulfide bonds, if present.
Substitution: Introduction of substituents on the aromatic ring of phenylalanyl.
Scientific Research Applications
Tyrosyl-arginyl-phenylalanyl-glycinamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tyrosyl-arginyl-phenylalanyl-glycinamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects . The peptide’s structure allows it to mimic endogenous opioid peptides, thereby modulating pain perception .
Comparison with Similar Compounds
Similar Compounds
Dermorphin: A heptapeptide with potent analgesic properties.
Endomorphin-1: A tetrapeptide with high affinity for the μ-opioid receptor.
Dynorphin A: An endogenous opioid peptide with a role in pain modulation.
Uniqueness
Tyrosyl-arginyl-phenylalanyl-glycinamide is unique due to its specific sequence and structural features that confer high selectivity and potency for opioid receptors. Its ability to be synthesized with high purity and yield makes it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N8O5/c27-19(13-17-8-10-18(35)11-9-17)23(37)33-20(7-4-12-31-26(29)30)25(39)34-21(24(38)32-15-22(28)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,35H,4,7,12-15,27H2,(H2,28,36)(H,32,38)(H,33,37)(H,34,39)(H4,29,30,31)/t19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPUTHYQVDIYFG-ACRUOGEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905340 | |
Record name | 2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-5-carbamimidamido-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-phenylpropan-2-yl}pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100304-60-7 | |
Record name | Tyrosyl-arginyl-phenylalanyl-glycinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100304607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-5-carbamimidamido-N-{1-hydroxy-1-[(2-hydroxy-2-iminoethyl)imino]-3-phenylpropan-2-yl}pentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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